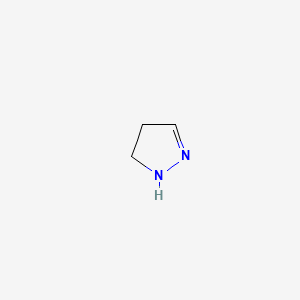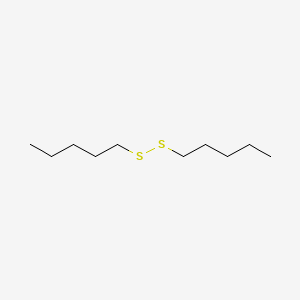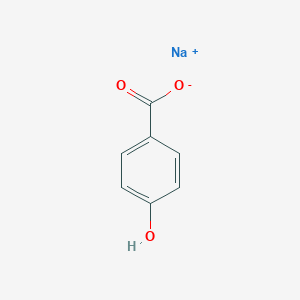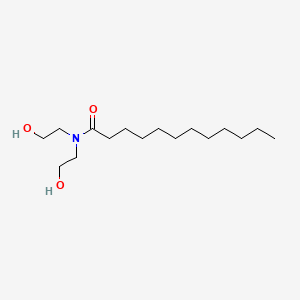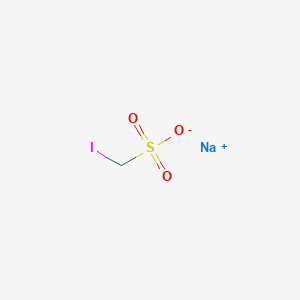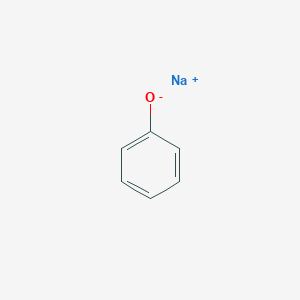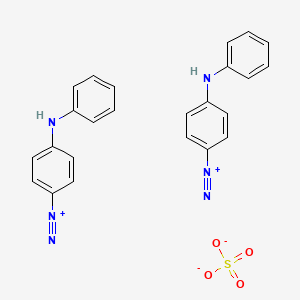
sodium;3-chloro-2-hydroxypropane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trabectedin is synthesized through a complex multi-step process that involves the isolation of the active molecule from the sea squirt Ecteinascidia turbinata. The structure of Trabectedin was determined using advanced techniques, and its synthesis involves several chemical reactions to achieve the final product .
Industrial Production Methods
Industrial production of Trabectedin involves the large-scale cultivation of the sea squirt Ecteinascidia turbinata, followed by extraction and purification of the active compound. The process is highly regulated to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trabectedin undergoes various chemical reactions, including:
Oxidation: Trabectedin can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the structure of Trabectedin, affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the Trabectedin molecule, potentially altering its properties .
Common Reagents and Conditions
Common reagents used in the reactions involving Trabectedin include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired modifications .
Major Products Formed
The major products formed from the reactions of Trabectedin depend on the specific reaction conditions and reagents used. These products can include various derivatives of Trabectedin with altered biological activities .
Applications De Recherche Scientifique
Trabectedin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Used in clinical trials for the treatment of various cancers, including soft-tissue sarcoma and ovarian cancer.
Industry: Employed in the development of new anticancer drugs and therapies .
Mécanisme D'action
Trabectedin exerts its effects by binding to the minor groove of DNA, disrupting the DNA repair process and leading to cell death. It targets specific molecular pathways involved in cancer cell proliferation and survival, making it an effective anticancer agent .
Comparaison Avec Des Composés Similaires
Trabectedin is unique compared to other similar compounds due to its specific mechanism of action and its origin from marine organisms. Similar compounds include:
Ecteinascidin 743: Another compound derived from the same sea squirt with similar anticancer properties.
Lurbinectedin: A synthetic analog of Trabectedin with enhanced anticancer activity.
Mefenamic acid: Although not directly related, it shares some structural similarities and is used for different therapeutic purposes .
Trabectedin stands out due to its unique origin and its specific targeting of DNA repair mechanisms, making it a valuable compound in cancer therapy .
Propriétés
IUPAC Name |
sodium;3-chloro-2-hydroxypropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO4S.Na/c4-1-3(5)2-9(6,7)8;/h3,5H,1-2H2,(H,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLNJNUWVOGZJU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B7820496.png)


